molecular formula C18H15F2NO3S2 B11447113 4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole

4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole

Cat. No.: B11447113
M. Wt: 395.4 g/mol
InChI Key: HGCYSEXWPDONBL-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole (CAS: 891021-50-4) is a fluorinated oxazole derivative characterized by a 1,3-oxazole core substituted with a 4-fluorobenzenesulfonyl group at position 4, a 4-fluorophenyl group at position 2, and a propylsulfanyl moiety at position 3. Its molecular formula is C₁₈H₁₅F₂NO₅S₂, with a molecular weight of 427.44 g/mol .

Properties

Molecular Formula

C18H15F2NO3S2

Molecular Weight

395.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-propylsulfanyl-1,3-oxazole

InChI

InChI=1S/C18H15F2NO3S2/c1-2-11-25-18-17(26(22,23)15-9-7-14(20)8-10-15)21-16(24-18)12-3-5-13(19)6-4-12/h3-10H,2,11H2,1H3

InChI Key

HGCYSEXWPDONBL-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-fluorobenzenesulfonyl chloride, which is then reacted with other reagents to form the desired oxazole compound. Common reaction conditions include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally analogous oxazole derivatives (Table 1). Key differences in substituents, molecular weight, and functional groups highlight how structural variations impact reactivity, solubility, and bioactivity.

Table 1: Structural and Functional Comparison of Analogous Oxazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Differences Potential Applications References
4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole C₁₈H₁₅F₂NO₅S₂ 427.44 4-fluorobenzenesulfonyl, 4-fluorophenyl, propylsulfanyl Sulfonyl (electron-withdrawing) Antimicrobial research
4-(Benzenesulfonyl)-2-(4-methylphenyl)-5-(propylsulfanyl)-1,3-oxazole C₁₉H₁₉NO₃S₂ 373.49 Benzenesulfonyl, 4-methylphenyl, propylsulfanyl Methylphenyl (lipophilic) vs. fluorophenyl Chemical intermediate
4-(Benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-phenyl-1,3-oxazole C₂₃H₁₇FNO₃S₂ 454.51 Benzenesulfonyl, phenyl, 4-fluorobenzylsulfanyl Benzylsulfanyl (bulkier aromatic chain) Drug discovery screening
2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole C₂₂H₂₃ClN₄O₃S 470.96 2-chlorophenyl, 4-methylphenylsulfonyl, 4-methylpiperazine Piperazinyl (basic, hydrogen-bonding capacity) Kinase inhibition studies

Key Findings from Comparative Analysis

Electronic Effects: The 4-fluorobenzenesulfonyl group in the target compound enhances electron-withdrawing capacity compared to non-fluorinated sulfonyl analogs (e.g., benzenesulfonyl in ). This may increase stability in oxidative environments or polar solvents .

Structural Flexibility :

  • Substitution at position 5 with propylsulfanyl (flexible alkyl chain) vs. rigid aromatic or heterocyclic groups (e.g., piperazinyl in ) alters conformational dynamics. This may influence binding to sterically constrained biological targets.

Biological Relevance: Fluorine atoms at the 4-position of both phenyl rings may enhance metabolic stability and binding affinity via hydrophobic and halogen-bonding interactions, as observed in antimicrobial oxazoles . For example, the sulfonyl-containing analog in may exhibit higher aqueous solubility than its sulfanyl counterpart.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves sequential sulfonylation and nucleophilic substitution steps, similar to methods for triazole-thione derivatives (e.g., ). However, fluorinated intermediates may require specialized handling .

Research Implications

  • Drug Discovery : The combination of fluorine and sulfonyl groups positions this compound as a candidate for optimizing pharmacokinetic profiles in lead optimization.
  • Material Science : Fluorinated oxazoles may serve as building blocks for liquid crystals or polymers due to their rigid, polarizable structures .
  • Limitations : Lack of explicit biological data for the target compound necessitates further testing to validate hypothesized activities.

Biological Activity

4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole (CAS Number: 891021-50-4) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H15F2NO5S2C_{18}H_{15}F_{2}NO_{5}S_{2} with a molecular weight of 427.44 g/mol. The structural characteristics include:

  • Sulfonyl group : Enhances reactivity and potential interactions with biological targets.
  • Fluorinated phenyl rings : May influence lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following sections detail the findings from relevant studies.

Antiproliferative Activity

A study published in PMC indicated that derivatives related to this compound showed a blockade of the cell cycle in the G2-M phase, which is critical for cancer cell proliferation. Specifically, one derivative demonstrated pro-apoptotic potential, leading to an increase in both early and late apoptotic cells in HeLa and MCF-7 cell lines .

Table 1: Summary of Antiproliferative Effects

Cell LineConcentration (nM)Effect on Cell CycleApoptosis Induction
HeLa100G2-M phase blockadeIncreased
MCF-7100G2-M phase blockadeIncreased
A375 MelanomaCo-administered with DoxorubicinSynergistic inhibitionNot specified

The mechanism by which this compound exerts its biological effects appears to involve:

  • Microtubule Interaction : It competes with colchicine at the colchicine-binding site, affecting tubulin polymerization . This interaction is crucial for disrupting mitotic spindle formation, thereby inhibiting cancer cell division.
  • Cytoskeletal Changes : Confocal microscopy results showed significant cytoskeletal collapse and cell shrinkage post-treatment, indicating that the compound disrupts cellular architecture essential for survival .

Case Studies

  • HeLa Cells : Treatment with the compound resulted in a significant blockade of the cell cycle at the G2-M phase, leading to increased apoptosis as confirmed by flow cytometry analysis .
  • MCF-7 Cells : Similar results were observed where treatment led to significant apoptosis and disruption of normal cellular functions .
  • A375 Melanoma Cells : The compound demonstrated synergistic effects when co-administered with doxorubicin, enhancing the overall cytotoxicity against drug-resistant melanoma cells .

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